(4E)-5-(3-bromophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione
CAS No.:
Cat. No.: VC16321833
Molecular Formula: C23H15BrN2O4S2
Molecular Weight: 527.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H15BrN2O4S2 |
|---|---|
| Molecular Weight | 527.4 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H15BrN2O4S2/c1-30-14-7-8-15-17(11-14)32-23(25-15)26-19(12-4-2-5-13(24)10-12)18(21(28)22(26)29)20(27)16-6-3-9-31-16/h2-11,19,28H,1H3 |
| Standard InChI Key | XIWBQXLGDVDRNL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound is characterized by the molecular formula C₂₃H₁₅BrN₂O₄S₂ and a molecular weight of 527.4 g/mol. Its structural complexity arises from the fusion of a pyrrolidine-2,3-dione core with substituted aromatic and heteroaromatic groups. The presence of bromine at the 3-position of the phenyl ring and a methoxy group on the benzothiazole moiety contributes to its distinct electronic and steric properties.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₃H₁₅BrN₂O₄S₂ | |
| Molecular Weight | 527.4 g/mol | |
| IUPAC Name | 2-(3-Bromophenyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
| Canonical SMILES | COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=CC(=CC=C5)Br |
IUPAC Nomenclature and Structural Elucidation
The IUPAC name systematically describes the compound’s backbone: a pyrrol-5-one ring substituted at positions 1, 2, 3, and 4. Critical substituents include:
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A 6-methoxy-1,3-benzothiazol-2-yl group at position 1.
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A 3-bromophenyl group at position 2.
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A hydroxy(thiophen-2-yl)methylidene moiety at position 4, which introduces conjugated π-electron systems.
The (4E) configuration specifies the geometry of the exocyclic double bond between C4 and the thiophene-containing substituent, influencing molecular rigidity and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, the structure suggests a multi-step approach involving:
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Pyrrolidine-2,3-dione Core Formation: Likely via cyclocondensation of α-keto acids with amines .
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Benzothiazole Incorporation: Introduction of the 6-methoxy-1,3-benzothiazol-2-yl group through nucleophilic substitution or cross-coupling reactions .
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Thiophene Functionalization: The hydroxy(thiophen-2-yl)methylidene group may be introduced via Knoevenagel condensation, leveraging the reactivity of the pyrrolidine-dione’s carbonyl groups.
Challenges include controlling stereoselectivity at the C4 position and minimizing side reactions during bromophenyl substitution .
Structural and Spectroscopic Analysis
X-ray Crystallography and Conformational Studies
Although crystallographic data for this specific compound is unavailable, analogous pyrrolidine-2,3-diones exhibit planar pyrrolidone rings with substituents adopting equatorial orientations to minimize steric strain . The thiophene ring likely participates in π-π stacking interactions, as observed in structurally related HDAC inhibitors .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
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NMR:
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